![molecular formula C13H18O B13900530 1-[(E)-but-2-enoxy]-2-propan-2-ylbenzene](/img/structure/B13900530.png)
1-[(E)-but-2-enoxy]-2-propan-2-ylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(E)-but-2-enoxy]-2-propan-2-ylbenzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a but-2-enoxy group and a propan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(E)-but-2-enoxy]-2-propan-2-ylbenzene typically involves the reaction of 2-propan-2-ylphenol with but-2-enyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the but-2-enyl bromide, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(E)-but-2-enoxy]-2-propan-2-ylbenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the but-2-enoxy group to a single bond, forming the saturated derivative.
Substitution: Electrophilic aromatic substitution reactions, such as nitration or halogenation, can occur on the benzene ring, introducing nitro or halogen groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Introduction of nitro or halogen groups on the benzene ring.
Applications De Recherche Scientifique
1-[(E)-but-2-enoxy]-2-propan-2-ylbenzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-[(E)-but-2-enoxy]-2-propan-2-ylbenzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For instance, it could inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
1-[(E)-but-2-enoxy]-2-propan-2-ylbenzene can be compared with similar compounds such as:
1-[(E)-but-2-enoxy]-2-methylbenzene: Similar structure but with a methyl group instead of a propan-2-yl group.
1-[(E)-but-2-enoxy]-2-ethylbenzene: Similar structure but with an ethyl group instead of a propan-2-yl group.
Uniqueness: The presence of the propan-2-yl group in this compound imparts unique steric and electronic properties, influencing its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more suitable for specific applications.
Propriétés
Formule moléculaire |
C13H18O |
|---|---|
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
1-[(E)-but-2-enoxy]-2-propan-2-ylbenzene |
InChI |
InChI=1S/C13H18O/c1-4-5-10-14-13-9-7-6-8-12(13)11(2)3/h4-9,11H,10H2,1-3H3/b5-4+ |
Clé InChI |
JUXKGIPJLTZHJR-SNAWJCMRSA-N |
SMILES isomérique |
C/C=C/COC1=CC=CC=C1C(C)C |
SMILES canonique |
CC=CCOC1=CC=CC=C1C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



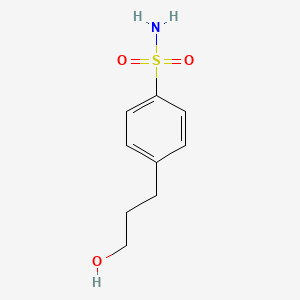

![3-Thia-6-azabicyclo[3.1.1]heptane;hydrochloride](/img/structure/B13900472.png)

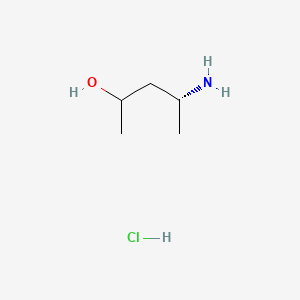
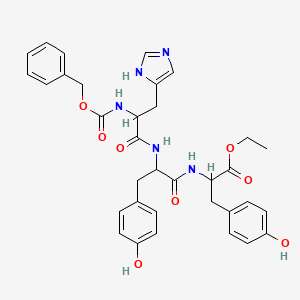

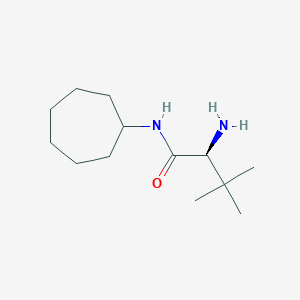

![1-[(4S)-4-tert-butyl-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B13900510.png)

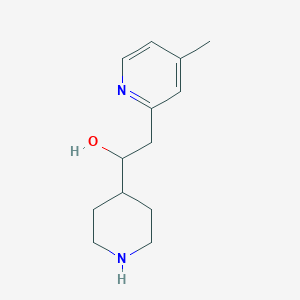
![2-bromo-5H,6H,7H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13900555.png)
